Brombuterol
Overview
Description
Brombuterol is a β-adrenergic agonist that has emerged as an additive in animal feed to enhance the lean meat-to-fat ratio. It is a synthetic phenethanolamine compound, primarily used to promote muscle growth in livestock. due to its potential health risks to consumers, its use has been subject to strict regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brombuterol is synthesized through a series of chemical reactions involving the coupling of bromine with phenethanolamine derivatives. The process typically involves the diazotization of amino groups followed by bromination .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of advanced chromatography techniques ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Brombuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Brombuterol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular metabolism and muscle growth.
Medicine: Investigated for potential therapeutic uses in treating respiratory conditions.
Industry: Used in the agricultural sector to enhance livestock growth and improve meat quality.
Mechanism of Action
Brombuterol exerts its effects by stimulating β-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of smooth muscle tissues and inhibition of immediate hypersensitivity mediators .
Comparison with Similar Compounds
Brombuterol is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and ractopamine. it is unique in its specific binding affinity and potency. Here is a comparison with similar compounds:
Clenbuterol: Used for treating asthma and as a performance-enhancing drug.
Salbutamol: Commonly used as a bronchodilator for asthma patients.
Ractopamine: Used in livestock to promote leanness.
This compound stands out due to its specific applications in enhancing the lean meat-to-fat ratio in livestock, making it a valuable compound in the agricultural industry .
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFUBWPEUSILSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962083 | |
Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41937-02-4 | |
Record name | Brombuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does brombuterol exert its effects in animals?
A1: this compound, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []
Q3: What spectroscopic data is available for this compound identification?
A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze this compound. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []
Q4: What analytical methods are commonly used for this compound detection?
A4: Several methods have been developed and validated for this compound detection, including:
- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying this compound residues in various matrices like animal tissues, urine, and feed. [, , , , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of this compound. [, , , , ]
- Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for this compound detection. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of this compound in complex matrices. [, ]
Q5: What are the key considerations for validating analytical methods for this compound detection?
A5: Method validation for this compound analysis focuses on demonstrating acceptable:
- Specificity: Ensuring the method accurately distinguishes this compound from other compounds, particularly structurally similar β-agonists. [, , ]
- Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]
- Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of this compound concentrations across a defined range. [, , ]
- Recovery: Determining the efficiency of extracting this compound from different matrices, ensuring consistent and reliable results. [, , ]
Q6: Are there any studies on targeted delivery of this compound?
A6: The provided research papers primarily focus on analytical methods for detecting this compound residues and do not delve into drug delivery or targeting strategies for this compound.
Q7: What are the known health concerns associated with this compound?
A7: this compound, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on this compound's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]
Q8: What is known about the environmental fate and persistence of this compound?
A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of this compound.
Q9: How can different scientific disciplines contribute to addressing the challenges posed by this compound use?
A9: Addressing the issue of illicit this compound use requires a multidisciplinary approach:
- Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of this compound residues in food products. [, , , , ]
- Immunology and Biotechnology: Generating and characterizing highly specific antibodies against this compound enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]
- Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like this compound is essential. []
- Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of this compound and protecting public health. [, , , ]
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